Cas no 516-92-7 (Epicoprostanol)
Epicoprostanol Chemical and Physical Properties
Names and Identifiers
-
- Cholestan-3-ol, (3a,5b)-
- 5ß(H)-Cholestan-3α-ol
- Epicoprostanol
- EPICOPROSTEROL
- 5β
- 5BETA-CHOLESTAN-3ALPHA-OL
- -Cholestan-3α-ol
- Coprostan-3α-ol
- epi-Coprostanol
- epi-Coprosterol
- Epikoprosterin
- NSC 18182
- α-Coprostanol
- NSC18182
- (3alpha,5beta)-cholestan-3-ol
- (3.alpha.,5.beta.)-Cholestan-3-ol
- UFH3K1F9EG
- DTXSID7046700
- DTXCID5026700
- .alpha.-Coprostanol
- 3-alpha-hydroxy-5beta-cholestanol
- LMST04030110
- NS00124865
- (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- HY-W127498
- CHEBI:171890
- Tox21_112538
- 5.BETA.-EPICHOLESTANOL
- UNII-UFH3K1F9EG
- CS-0185726
- NCGC00167541-01
- 5.beta.-Cholestan-3.alpha.-ol
- 5-beta-Cholestan-3-alpha-ol
- Cholestan-3-ol, (3.alpha.,5.beta.)-
- CAS-516-92-7
- Q27291059
- CHEMBL1998721
- 516-92-7
- NSC-18182
- QYIXCDOBOSTCEI-KKFSNPNRSA-N
- MFCD00064143
- Epicoprostanol, United States Pharmacopeia (USP) Reference Standard
- 5beta-Cholestan-3alpha-ol, >=95%
- Cholestan-3-ol, (3alpha,5beta)-
- Coprostan-3.alpha.-ol
- EPICOPROSTANOL [USP-RS]
- G77765
- DB-242217
-
- Inchi: InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1
- InChI Key: QYIXCDOBOSTCEI-KKFSNPNRSA-N
- SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Computed Properties
- Exact Mass: 388.37074
- Monoisotopic Mass: 388.370516150g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Epicoprostanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Epicoprostanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E582800-100mg |
Epicoprostanol |
516-92-7 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | E582800-250mg |
Epicoprostanol |
516-92-7 | 250mg |
$333.00 | 2023-05-18 | ||
| TRC | E582800-500mg |
Epicoprostanol |
516-92-7 | 500mg |
$626.00 | 2023-05-18 | ||
| TRC | E582800-1g |
Epicoprostanol |
516-92-7 | 1g |
$ 1200.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2882-500MG |
Epicoprostanol |
516-92-7 | 500mg |
¥7946.14 | 2023-10-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2882-1G |
Epicoprostanol |
516-92-7 | 1g |
¥14706.25 | 2023-10-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1236663-200MG |
Epicoprostanol |
516-92-7 | 200mg |
¥3339.95 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1236663-200MG |
516-92-7 | 200MG |
¥4626.23 | 2023-01-05 | |||
| TRC | E582800-1000mg |
Epicoprostanol |
516-92-7 | 1g |
$1206.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214350-500 mg |
5β-Cholestan-3α-ol, |
516-92-7 | ≥95% | 500MG |
¥3,610.00 | 2023-07-11 |
Epicoprostanol Related Literature
-
Tae-Youl Yang,Ho-Young Kang,Kyoungsuk Jin,Sangbaek Park,Ji-Hoon Lee,Uk Sim,Hui-Yun Jeong,Young-Chang Joo,Ki Tae Nam J. Mater. Chem. A, 2014,2, 2297-2305
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Additional information on Epicoprostanol
Epicoprostanol (CAS No. 516-92-7): An Overview of a Promising Prostaglandin Derivative
Epicoprostanol (CAS No. 516-92-7) is a synthetic prostaglandin derivative that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique biological activities and potential therapeutic applications. This compound, also known as 13,14-dihydro-15-methyl-PGF2α, is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, pain, and vascular regulation.
The chemical structure of Epicoprostanol is characterized by a cyclopentane ring with a hydroxyl group at the C-15 position and a methyl group at the C-15 position. This specific configuration confers unique pharmacological properties that distinguish it from other prostaglandins. Recent studies have highlighted its potential in treating various conditions, such as glaucoma, cardiovascular diseases, and inflammatory disorders.
In the context of glaucoma, Epicoprostanol has shown promising results in reducing intraocular pressure (IOP). A study published in the Journal of Ocular Pharmacology and Therapeutics demonstrated that topical administration of Epicoprostanol significantly lowered IOP in animal models without causing significant side effects. This finding suggests that Epicoprostanol could be a valuable addition to the current arsenal of glaucoma treatments.
Beyond its ophthalmic applications, Epicoprostanol has also been investigated for its potential cardiovascular benefits. Research conducted at the University of California, Los Angeles (UCLA) found that Epicoprostanol exhibits vasodilatory properties, which could be beneficial in managing hypertension and other cardiovascular conditions. The study, published in the American Journal of Physiology - Heart and Circulatory Physiology, reported that Epicoprostanol effectively dilates blood vessels by activating prostacyclin receptors (IP receptors) and increasing cyclic AMP (cAMP) levels.
The anti-inflammatory properties of Epicoprostanol have also been extensively studied. A recent review article in the Inflammation Research Journal summarized the findings from multiple studies, indicating that Epicoprostanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, the synthesis and production of Epicoprostanol have been optimized to ensure high purity and yield. Advanced synthetic methods, such as chiral catalysis and asymmetric synthesis, have been employed to produce this compound efficiently. These methods not only enhance the quality of the final product but also reduce environmental impact by minimizing waste generation.
The safety profile of Epicoprostanol has been evaluated through extensive preclinical and clinical studies. Animal toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed. Clinical trials are currently underway to further assess its safety and efficacy in human subjects. Preliminary results from these trials are encouraging, with patients reporting minimal side effects and improved outcomes.
In conclusion, Epicoprostanol (CAS No. 516-92-7) is a promising prostaglandin derivative with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for treating various conditions, including glaucoma, cardiovascular diseases, and inflammatory disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its position as a valuable compound in the pharmaceutical industry.
516-92-7 (Epicoprostanol) Related Products
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 80-97-7(5a-Cholestan-3b-ol)
- 64190-52-9(Inhoffen Lythgoe diol)
- 124-76-5(Isoborneol)
- 464-43-7((+)-Borneol)
- 1632-73-1(Fenchyl alcohol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)